molecular formula C13H15ClN4O2 B2996574 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione CAS No. 1006344-26-8

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione

Cat. No.: B2996574
CAS No.: 1006344-26-8
M. Wt: 294.74
InChI Key: WEMAZESPUFUTDS-UHFFFAOYSA-N
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Description

This compound (CAS: 1006356-88-2) is a chlorinated diketone derivative featuring two 1,3-dimethylpyrazole substituents at the 1,3-positions of the propane-dione backbone. Its structure combines electron-withdrawing chlorine and bulky pyrazole groups, making it a candidate for coordination chemistry and organic synthesis.

Properties

IUPAC Name

2-chloro-1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-7-9(5-17(3)15-7)12(19)11(14)13(20)10-6-18(4)16-8(10)2/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMAZESPUFUTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C(C(=O)C2=CN(N=C2C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One common approach is the reaction of 1,3-dimethyl-1H-pyrazol-4-yl with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: The diketone moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The chloro group can be reduced to form a corresponding amine.

  • Substitution: The pyrazolyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Amines.

  • Substitution: Substituted pyrazoles or other derivatives.

Scientific Research Applications

2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is an organic compound belonging to the pyrazole class, characterized by a structure featuring two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a propane-1,3-dione backbone. It has potential in various fields because of its chemical properties and biological activities.

Chemical Properties
this compound has the molecular formula C13H15ClN4O2C_{13}H_{15}ClN_4O_2 and a molar mass of 294.74 g/mol . It has a predicted density of 1.36±0.1 g/cm3 and a boiling point of 485.0±45.0 °C . The predicted pKa is 4.09±0.50 .

Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. The exact conditions (solvent choice, temperature, and catalysts) will vary depending on the desired yield and purity of the final product.

Potential Applications
this compound has several potential applications:

  • Pharmaceutical research It can be used as a building block in synthesizing biologically active compounds.
  • Agrochemicals It can be a precursor for new pesticides or herbicides.
  • Material science It can be explored for the synthesis of novel materials with specific properties.

Research indicates that pyrazole derivatives, including this compound, possess a wide range of biological activities. Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies often employ techniques such as X-ray crystallography and molecular docking. Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic uses.

Mechanism of Action

The exact mechanism by which 2-chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its potential anticancer properties may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Substituent Variations

A comparative analysis of structurally related diketones reveals critical differences in reactivity, stability, and coordination behavior:

Compound CAS Number Substituents Key Properties
2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione 1006356-88-2 Cl, 1,3-dimethylpyrazole Enhanced stability under alkaline conditions; potential for reduced by-products
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione (non-chlorinated) N/A H, 1,3-dimethylpyrazole Prone to oxidation under light/alkaline conditions, forming 1,2-diketone by-products
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione N/A H, 1-methylpyrazole Lower steric hindrance; higher yields in lanthanide complex synthesis
2-Bromo-1,3-bis(3-methoxyphenyl)propane-1,3-dione 832738-09-7 Br, 3-methoxyphenyl Higher leaving-group reactivity due to Br; used in aryl substitution reactions
2.2 Reactivity and Stability
  • Chlorine vs. Bromine Substituents : The chlorine atom in the target compound exhibits lower electronegativity compared to bromine analogs (e.g., 832738-09-7), leading to slower nucleophilic substitution but improved stability in oxidative environments .
  • Oxidative Stability: Unlike the non-chlorinated analog (1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione), the chlorine substituent in the target compound mitigates photooxidation under alkaline conditions, suppressing 1,2-diketone by-product formation .

Biological Activity

2-Chloro-1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structure features two 1,3-dimethyl-1H-pyrazol-4-yl groups attached to a central propane-1,3-dione moiety, making it a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities.

Chemical Structure

The molecular formula of this compound is C13H15ClN4O2C_{13}H_{15}ClN_{4}O_{2}, with a molecular weight of approximately 294.74 g/mol. The compound's structure includes:

  • Chlorine atom
  • Two 1,3-dimethyl-1H-pyrazol-4-yl groups
  • Propane-1,3-dione backbone

This configuration enhances its reactivity and biological potential compared to simpler pyrazole derivatives .

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Notably, it has demonstrated significant antibacterial , antifungal , and potential anticancer properties.

Antibacterial Activity

In vitro studies have shown that the compound possesses notable antibacterial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015
Pseudomonas aeruginosa0.030

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli , exhibiting rapid bactericidal activity within hours of exposure .

Antifungal Activity

The compound also displays antifungal properties. Studies have reported its efficacy against several fungal species, including common pathogens in agriculture. The results from antifungal assays indicate significant inhibition of fungal growth at varying concentrations .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Antibacterial Mechanism:
The compound's pyrazole rings are believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis .

Antifungal Mechanism:
Similar to its antibacterial action, the antifungal effects are thought to result from the disruption of fungal cell membranes and inhibition of key metabolic pathways .

Anticancer Mechanism:
The proposed anticancer mechanisms include modulation of apoptotic pathways and inhibition of tumor growth by affecting cellular proliferation signals .

Q & A

Q. Table 1. Comparison of Synthetic Parameters for Pyrazole-Dione Derivatives

Parameter
SolventEthanolDichloromethane
CatalystNoneTriethylamine
Reaction Time6 h (reflux)24 h (room temp)
Yield72%85%

Q. Table 2. Key Crystallographic Data from SCXRD Studies

Parameter
Space GroupP 1P2₁/c
R-factor0.0420.039
Torsion Angle12.5°8.7°

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